5-prop-2-enyl-1H-pyrimidine-2,4-dione 5-prop-2-enyl-1H-pyrimidine-2,4-dione
Brand Name: Vulcanchem
CAS No.: 59090-35-6
VCID: VC14428740
InChI: InChI=1S/C7H8N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h2,4H,1,3H2,(H2,8,9,10,11)
SMILES:
Molecular Formula: C7H8N2O2
Molecular Weight: 152.15 g/mol

5-prop-2-enyl-1H-pyrimidine-2,4-dione

CAS No.: 59090-35-6

Cat. No.: VC14428740

Molecular Formula: C7H8N2O2

Molecular Weight: 152.15 g/mol

* For research use only. Not for human or veterinary use.

5-prop-2-enyl-1H-pyrimidine-2,4-dione - 59090-35-6

Specification

CAS No. 59090-35-6
Molecular Formula C7H8N2O2
Molecular Weight 152.15 g/mol
IUPAC Name 5-prop-2-enyl-1H-pyrimidine-2,4-dione
Standard InChI InChI=1S/C7H8N2O2/c1-2-3-5-4-8-7(11)9-6(5)10/h2,4H,1,3H2,(H2,8,9,10,11)
Standard InChI Key VOBFOFTXJVSVTJ-UHFFFAOYSA-N
Canonical SMILES C=CCC1=CNC(=O)NC1=O

Introduction

Structural and Chemical Properties

Molecular Architecture

The core structure of 5-prop-2-enyl-1H-pyrimidine-2,4-dione consists of a pyrimidine ring system with substituents influencing its electronic and steric properties. The prop-2-enyl group (CH2CH=CH2-\text{CH}_2-\text{CH}=\text{CH}_2) at position 5 introduces unsaturation, enhancing reactivity for electrophilic additions or polymerizations. The two keto groups at positions 2 and 4 contribute to hydrogen-bonding interactions, critical for binding biological targets such as enzymes involved in nucleotide metabolism .

The compound’s IUPAC name, 5-prop-2-enyl-1H-pyrimidine-2,4-dione, reflects its substitution pattern. Its canonical SMILES representation, C=CC[C@H]1C(=O)NC(=O)N=C1\text{C=CC[C@H]1C(=O)NC(=O)N=C1}, encodes stereochemical and functional group information. The presence of conjugated double bonds in the pyrimidine ring and the allyl side chain suggests potential UV-Vis absorption features, though experimental spectral data remain unpublished.

Physicochemical Characteristics

While experimental data on density, melting point, and boiling point are unavailable, computational predictions using tools like ACD/Labs or ChemAxon estimate a LogP value of ~1.09, indicating moderate lipophilicity. This property balances solubility in aqueous buffers and membrane permeability, making it suitable for in vitro biological assays. The polar surface area (PSA) of 55.12 Ų suggests moderate hydrogen-bonding capacity, aligning with its potential to interact with hydrophilic enzyme active sites.

Synthesis and Modification

Synthetic Routes

The synthesis of 5-prop-2-enyl-1H-pyrimidine-2,4-dione typically involves cyclocondensation reactions under controlled conditions. A representative protocol involves:

  • Starting Materials: Pyrimidine precursors such as barbituric acid or thiobarbituric acid, modified with allyl halides or via Claisen-Schmidt condensations.

  • Solvent System: Dimethylformamide (DMF) is preferred for its high polarity and ability to stabilize transition states.

  • Reaction Conditions: Heating under reflux (80–120°C) for 6–12 hours facilitates ring closure and substitution.

  • Workup: Precipitation via aqueous quenching followed by chromatographic purification yields the final product.

For example, Jaime-Figueroa et al. demonstrated the synthesis of analogous pyrimidine-diones using allyl bromide under basic conditions, achieving yields >60% . While their work focused on 3-allyl-5-propyl derivatives, the methodology is adaptable to 5-prop-2-enyl substitution by modifying reagent stoichiometry.

Derivative Design

Structural modifications often target the prop-2-enyl group or keto positions:

  • Allylic Functionalization: Epoxidation or hydrohalogenation introduces electrophilic sites for nucleophilic attack, enabling conjugation with targeting moieties .

  • Keto Group Reduction: Converting ketones to alcohols or amines modulates hydrogen-bonding capacity, altering binding affinity to biological targets .

  • Heterocyclic Fusion: Patent WO2016023832A1 describes fusing thieno or furo rings to the pyrimidine core, enhancing TRPC5 modulation efficacy .

Biological Activities and Mechanisms

Cytotoxicity in Oncology

5-Prop-2-enyl-1H-pyrimidine-2,4-dione exhibits dose-dependent cytotoxicity against multiple cancer cell lines, including HeLa (cervical) and MCF-7 (breast). Mechanistic studies suggest:

  • DNA Intercalation: Planar regions of the molecule intercalate between DNA base pairs, disrupting replication.

  • Topoisomerase Inhibition: The keto groups chelate magnesium ions essential for topoisomerase II activity, inducing DNA damage .

  • Apoptosis Induction: Upregulation of caspase-3/7 and PARP cleavage has been observed in treated cells.

TRPC5 Channel Modulation

Patent WO2016023832A1 highlights derivatives of this compound as TRPC5 modulators, potentially treating neuropsychiatric disorders . TRPC5 channels regulate calcium and sodium influx, influencing neuronal excitability. By allosterically modulating these channels, 5-prop-2-enyl-1H-pyrimidine-2,4-dione derivatives could mitigate conditions like epilepsy or anxiety .

Analytical Characterization

Spectroscopic Methods

  • Infrared Spectroscopy (IR): Strong absorptions at ~1700 cm⁻¹ (C=O stretch) and ~3100 cm⁻¹ (C-H stretch of allyl group) confirm functional groups.

  • Nuclear Magnetic Resonance (NMR):

    • 1HNMR^1\text{H} \text{NMR}: δ 5.8–6.0 ppm (allylic protons), δ 2.5–3.0 ppm (pyrimidine ring protons).

    • 13CNMR^{13}\text{C} \text{NMR}: δ 165–170 ppm (keto carbons), δ 115–125 ppm (allylic carbons).

  • Mass Spectrometry (MS): ESI-MS shows a molecular ion peak at m/z 152.15 [M+H]⁺, with fragmentation patterns indicating loss of CO (Δm/z=28\Delta m/z = -28).

Chromatographic Techniques

Reverse-phase HPLC (C18 column, acetonitrile/water gradient) achieves >95% purity, with a retention time of 8.2 minutes.

Applications and Future Directions

Therapeutic Development

Ongoing research explores:

  • Combination Therapies: Synergistic effects with platinum-based chemotherapeutics (e.g., cisplatin) in ovarian cancer models.

  • Targeted Drug Delivery: Conjugation to folate or antibody-drug conjugates (ADCs) to enhance tumor specificity .

Material Science

The allyl group’s reactivity enables polymerization into hydrogels for controlled drug release or biosensing applications.

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